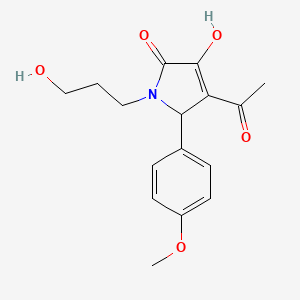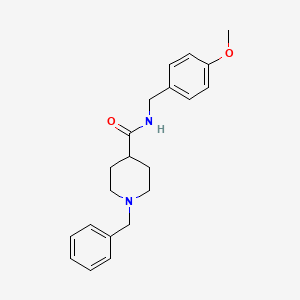![molecular formula C21H13ClN4O6 B5038676 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide](/img/structure/B5038676.png)
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "compound 1" and is a member of the benzoxazole family of compounds.
Aplicaciones Científicas De Investigación
Compound 1 has been studied extensively for its potential applications in various fields such as cancer treatment, neurological disorders, and infectious diseases. In cancer treatment, compound 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurological disorders, compound 1 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, compound 1 has been shown to have antimicrobial activity against a range of pathogens including bacteria, fungi, and viruses.
Mecanismo De Acción
The mechanism of action of compound 1 is not fully understood but is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, compound 1 has been shown to inhibit the activity of the enzyme topoisomerase IIα, which is involved in DNA replication and repair. In neurological disorders, compound 1 has been shown to activate the Nrf2-ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. In infectious diseases, compound 1 has been shown to disrupt the cell membrane and inhibit the activity of enzymes involved in cell wall synthesis and DNA replication.
Biochemical and Physiological Effects
Compound 1 has been shown to have a range of biochemical and physiological effects depending on the target cell or organism. In cancer cells, compound 1 has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell motility and invasion. In neurological disorders, compound 1 has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neurite outgrowth. In infectious diseases, compound 1 has been shown to inhibit the growth and replication of pathogens, disrupt biofilm formation, and enhance the activity of antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Compound 1 has several advantages for lab experiments including its stability, solubility, and ability to target multiple pathways and enzymes. However, the limitations of compound 1 include its low water solubility, potential toxicity, and limited availability. These limitations can be overcome by using appropriate solvents, optimizing the dose and duration of treatment, and developing more efficient synthesis methods.
Direcciones Futuras
There are several future directions for research on compound 1 including its optimization for specific applications, development of analogs with improved properties, and evaluation of its efficacy in preclinical and clinical studies. In cancer treatment, future research could focus on the combination of compound 1 with other chemotherapeutic agents, evaluation of its efficacy in animal models, and identification of biomarkers for patient selection. In neurological disorders, future research could focus on the development of novel delivery methods, evaluation of its efficacy in animal models of disease, and identification of potential drug targets. In infectious diseases, future research could focus on the development of combination therapies, evaluation of its efficacy in animal models of infection, and identification of potential drug targets.
Métodos De Síntesis
The synthesis of compound 1 involves the reaction of 5-chloro-2-aminobenzoxazole with 4-methyl-3,5-dinitrobenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction takes place in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and requires careful control of reaction conditions such as temperature and pH. The resulting compound is then purified using techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClN4O6/c1-11-17(25(28)29)8-13(9-18(11)26(30)31)20(27)23-15-5-2-12(3-6-15)21-24-16-10-14(22)4-7-19(16)32-21/h2-10H,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPINRMSFBRIWRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC(=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClN4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3,5-dinitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

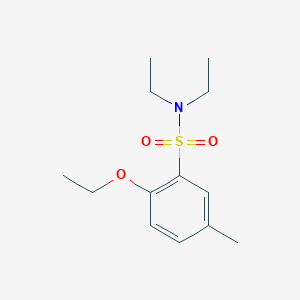
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5038605.png)
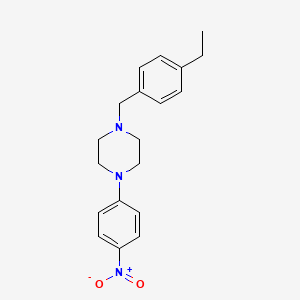
![methyl 4-chloro-3-({N-(4-ethoxyphenyl)-N-[(4-fluorophenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B5038630.png)
![1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5038632.png)
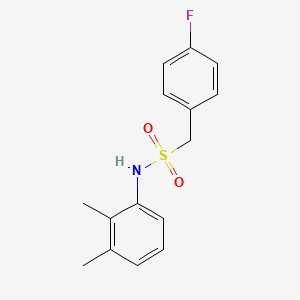
![ethyl 4-amino-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-5-pyrimidinecarboxylate](/img/structure/B5038643.png)
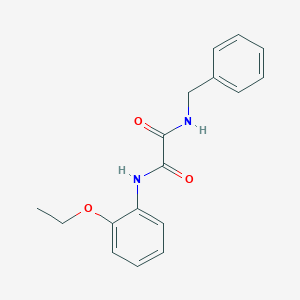
![1-(4-bromophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5038651.png)
